

TAS2940: A Technical Guide to Brain Penetrability in Preclinical Models

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Compound of Interest

Compound Name: TAS2940

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies investigating the brain penetrability of **TAS2940**, a novel, irreversible, pan-ERBB inhibitor. The information is compiled from publicly available research to assist researchers and drug development professionals in understanding the central nervous system (CNS) distribution of this compound.

Core Focus: Brain Penetrability of TAS2940

TAS2940 has been specifically designed for enhanced brain penetration to target primary and metastatic brain tumors harboring ERBB family genetic aberrations.[1][2] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert its therapeutic effects in intracranial tumor models.[1][2][3]

Quantitative Data on Brain Penetrability

The key metric used to quantify the brain penetration of **TAS2940** is the unbound brain-to-plasma concentration ratio ($K_{p,uu,brain}$).[4] This value represents the equilibrium of the unbound drug between the brain and plasma, providing a critical measure of the extent to which the drug can access its targets in the CNS. Preclinical studies in mice have compared the $K_{p,uu,brain}$ of **TAS2940** with other ERBB inhibitors.

Table 1: Unbound Brain-to-Plasma Concentration Ratios ($K_{p,uu,brain}$) of **TAS2940** and Other ERBB Inhibitors in Mice[4]

Compound	Kp,uu,brain
Lapatinib	Data not available
Neratinib	Data not available
Tucatinib	Data not available
Pozotinib	Data not available
TAS2940	Higher than other tested ERBB inhibitors[5][6]
Osimertinib	Data not available

Note: Specific numerical values for Kp,uu,brain were not consistently reported across all publicly available sources. The primary finding is the superior brain penetrability of **TAS2940** relative to other inhibitors it was compared against in the described studies.[5][6]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of **TAS2940**'s brain penetrability.

Determination of Unbound Drug Concentration in Plasma and Brain

The unbound fraction of **TAS2940** in mouse plasma and brain homogenates was determined using the equilibrium dialysis method.[7]

Protocol:

- Sample Preparation:
 - Brain tissue was homogenized in 3x phosphate-buffered saline (PBS).
 - **TAS2940** was spiked into mouse plasma at final concentrations of 0.2–20 µmol/L.
 - **TAS2940** was spiked into brain homogenates at final concentrations of 0.05–5 µmol/L.
- Equilibrium Dialysis:

- Spiked plasma and brain homogenates were dialyzed for 6 hours at 37°C under a 10% CO₂ atmosphere.
- Analysis:
 - The concentration of **TAS2940** in the dialysate and the original spiked sample was quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The ratio of these concentrations provides the unbound fraction.

In Vivo Brain Penetrability and Antitumor Efficacy Studies

Intracranial xenograft mouse models were utilized to assess the in vivo efficacy of **TAS2940** against brain tumors.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Animal Models:

- BALB/cAJcl-nu/nu mice were used for these studies.[\[5\]](#)

Intracranial Tumor Implantation:

- Cancer cell lines harboring HER2 or EGFR aberrations (e.g., NCI-N87-luc, NCI-H1975_EGFR_exon20ins_SVD-luc) were stereotactically implanted into the brains of the mice.[\[3\]](#)[\[4\]](#)

Dosing:

- **TAS2940** was administered orally, once daily.[\[8\]](#)
- Dose-dependent studies were conducted to evaluate tumor growth inhibition and regression.[\[9\]](#)

Assessment of Brain Penetration and Efficacy:

- Tissue Collection: At specified time points after dosing, blood and brain tissue were collected.

- **Drug Quantification:** The concentration of **TAS2940** in plasma and brain homogenates was determined by LC-MS/MS to calculate the total brain-to-plasma ratio. This, in conjunction with the unbound fractions, was used to determine the $K_{p,uu,brain}$.
- **Tumor Burden Assessment:** In models using luciferase-expressing cell lines, tumor volume was monitored using bioluminescent imaging.[3][4]
- **Survival Studies:** The overall survival of the treated mice was monitored and compared to control groups.[2][3]
- **Target Engagement:** Immunohistochemistry was used to assess the inhibition of phosphorylated HER2 and the proliferation marker Ki-67 in brain tumor tissues.[4]

Signaling Pathway and Mechanism of Action

TAS2940 is a pan-ERBB inhibitor that irreversibly binds to and inhibits the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[7][8] This inhibition blocks downstream signaling pathways involved in tumor cell proliferation and survival.[8]

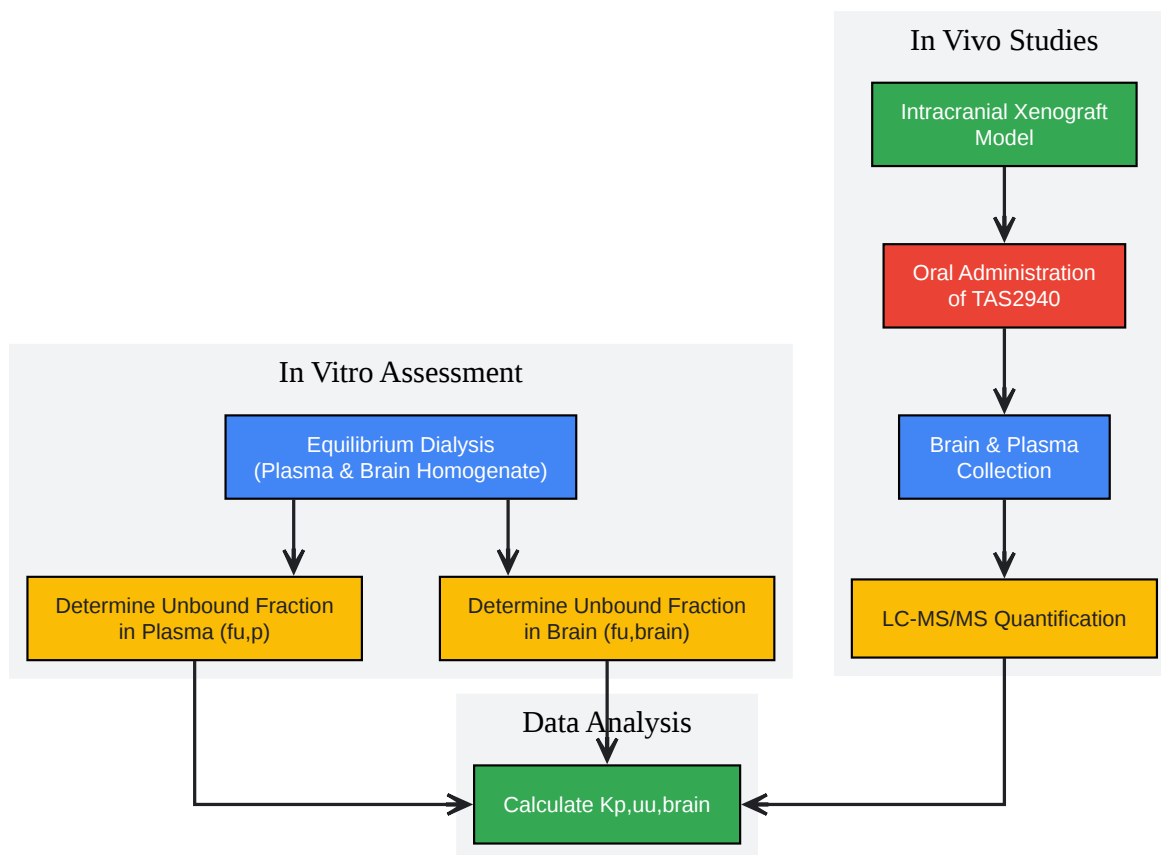


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Caption: **TAS2940** inhibits EGFR/HER2 signaling to reduce tumor proliferation.

Experimental Workflow for Brain Penetrability Assessment

The overall workflow for assessing the brain penetrability and efficacy of **TAS2940** in preclinical models is a multi-step process.



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Caption: Workflow for determining the brain penetrability ($K_{p,uu,brain}$) of **TAS2940**.

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